2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran 2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran
Brand Name: Vulcanchem
CAS No.: 61266-76-0
VCID: VC17322799
InChI: InChI=1S/C12H11NO6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3
SMILES:
Molecular Formula: C12H11NO6S
Molecular Weight: 297.29 g/mol

2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran

CAS No.: 61266-76-0

Cat. No.: VC17322799

Molecular Formula: C12H11NO6S

Molecular Weight: 297.29 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran - 61266-76-0

Specification

CAS No. 61266-76-0
Molecular Formula C12H11NO6S
Molecular Weight 297.29 g/mol
IUPAC Name 2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran
Standard InChI InChI=1S/C12H11NO6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3
Standard InChI Key CNEQSGAUBOYVSR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₂H₁₁NO₆S, reflects a molecular weight of 297.29 g/mol, positioning it within the mid-range of small-molecule therapeutics. Its IUPAC name, 2-[(4-methoxyphenyl)sulfonylmethyl]-5-nitrofuran, systematically describes the functional group arrangement: a nitrofuran ring substituted at the 2-position with a sulfonylmethyl group bearing a 4-methoxybenzene moiety.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number61266-76-0
Molecular FormulaC₁₂H₁₁NO₆S
Molecular Weight297.29 g/mol
IUPAC Name2-[(4-Methoxyphenyl)sulfonylmethyl]-5-nitrofuran

Structural Characteristics

The nitrofuran core (C₄H₃NO₂) provides a planar aromatic system conducive to π-π stacking interactions, while the 5-nitro group introduces strong electron-withdrawing effects. The sulfonylmethyl bridge (–SO₂–CH₂–) links the nitrofuran to a 4-methoxybenzene ring, which contributes steric bulk and polarizability. This combination enhances solubility compared to non-sulfonylated nitrofurans, as sulfonyl groups improve water solubility through dipole-dipole interactions.

Synthesis and Manufacturing Considerations

Proposed Synthetic Pathways

While explicit synthetic routes for this compound remain undisclosed in published literature, its structure suggests a multi-step approach:

  • Nitrofuran Core Formation: Nitration of a furan precursor under controlled acidic conditions to introduce the nitro group at the 5-position.

  • Sulfonylation: Reaction of the nitrofuran intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonylmethyl group.

  • Methylation: Introduction of the methoxy group via nucleophilic substitution on the benzene ring, likely using methyl iodide and a silver(I) catalyst.

Challenges in Synthesis

Key challenges include regioselectivity during nitration (to avoid 3-nitro isomers) and steric hindrance during sulfonylation. The electron-deficient nitrofuran ring may require activating groups or Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution. Purification difficulties are anticipated due to the polar sulfonyl group, necessitating chromatographic separation or recrystallization from polar aprotic solvents.

Physicochemical Properties

  • logP: Estimated ~1.5–2.0 due to the hydrophobic benzene ring and hydrophilic sulfonyl group.

  • Solubility: Likely >5 mg/mL in DMSO, with moderate aqueous solubility (~0.1–1 mg/mL) at physiological pH.

  • Stability: Susceptible to photodegradation via nitro group reduction, requiring light-protected storage.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and regioselectivity.

  • Mechanistic Studies: Elucidate ROS generation kinetics using electron paramagnetic resonance.

  • Derivatization: Explore substitutions on the methoxybenzene ring to modulate potency and toxicity.

  • Formulation: Design nanoparticle carriers to enhance tumor targeting and reduce systemic exposure.

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